molecular formula C23H23N3O4S2 B11281626 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11281626
M. Wt: 469.6 g/mol
InChI Key: ROMOIIHBHNKARH-UHFFFAOYSA-N
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Description

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, and a dimethoxyphenylacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl group and the dimethoxyphenylacetamide moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid (CH₃COOH) at room temperature.

    Reduction: Sodium borohydride (NaBH₄) in methanol (CH₃OH) under reflux conditions.

    Substitution: Amines in the presence of a base like triethylamine (TEA) in dichloromethane (CH₂Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with a similar thieno[3,2-d]pyrimidine core, such as 2-amino-4-oxo-3H-thieno[3,2-d]pyrimidine.

    Benzylated Compounds: Molecules containing a benzyl group, like benzylamine or benzyl alcohol.

    Dimethoxyphenylacetamide Derivatives: Compounds with a dimethoxyphenylacetamide moiety, such as N-(2,4-dimethoxyphenyl)acetamide.

Uniqueness

2-({3-BENZYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE is unique due to the combination of its functional groups, which impart specific chemical and biological properties

Properties

Molecular Formula

C23H23N3O4S2

Molecular Weight

469.6 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H23N3O4S2/c1-29-16-8-9-17(19(12-16)30-2)24-20(27)14-32-23-25-18-10-11-31-21(18)22(28)26(23)13-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3,(H,24,27)

InChI Key

ROMOIIHBHNKARH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3)OC

Origin of Product

United States

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